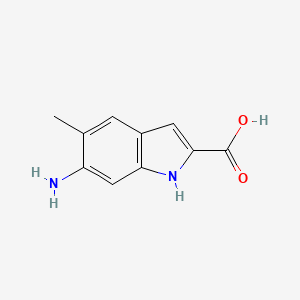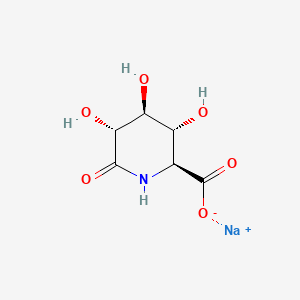
Glucarolactam sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucarolactam sodium is a chemical compound that belongs to the class of lactams, which are cyclic amides. It is derived from glucaric acid and is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its unique chemical properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glucarolactam sodium typically involves the cyclization of glucaric acid derivatives under specific reaction conditions. One common method is the reaction of glucaric acid with ammonia or amines, followed by cyclization to form the lactam ring. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Glucarolactam sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: It can participate in nucleophilic substitution reactions, where the lactam ring is opened and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various glucaric acid derivatives, amines, and substituted lactams, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, glucarolactam sodium is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic benefits. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for creating high-performance materials with specific properties.
Wirkmechanismus
The mechanism of action of glucarolactam sodium involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the activity of pro-inflammatory enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gluconolactone: Another lactone derived from glucose, used in cosmetics and pharmaceuticals.
Glucoheptonolactone: Similar in structure, used in food and pharmaceutical industries.
Galactonolactone: Used in similar applications as glucarolactam sodium.
Uniqueness
This compound is unique due to its lactam ring structure, which imparts specific chemical properties not found in other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential therapeutic benefits make it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
53701-65-8 |
|---|---|
Molekularformel |
C6H8NNaO6 |
Molekulargewicht |
213.12 g/mol |
IUPAC-Name |
sodium;(2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO6.Na/c8-2-1(6(12)13)7-5(11)4(10)3(2)9;/h1-4,8-10H,(H,7,11)(H,12,13);/q;+1/p-1/t1-,2+,3-,4+;/m0./s1 |
InChI-Schlüssel |
NEHLUFNEXRUTNQ-FQQRNOFLSA-M |
Isomerische SMILES |
[C@@H]1([C@@H]([C@H](NC(=O)[C@@H]1O)C(=O)[O-])O)O.[Na+] |
Kanonische SMILES |
C1(C(C(NC(=O)C1O)C(=O)[O-])O)O.[Na+] |
Verwandte CAS-Nummern |
31675-02-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


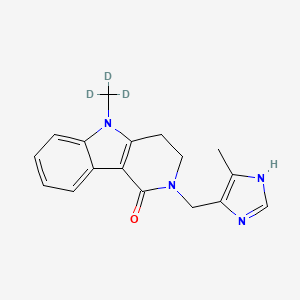
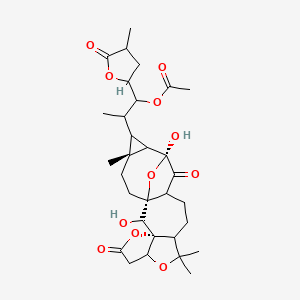


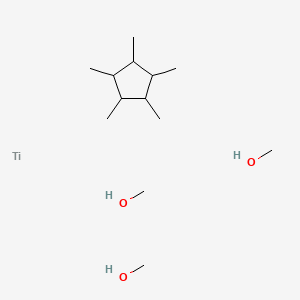
![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
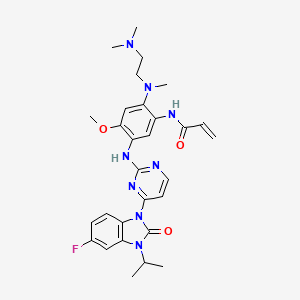
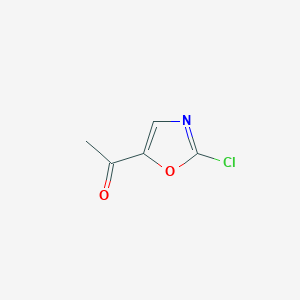
![(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12432726.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)
![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)

